molecular formula C24H20N2O5S2 B2493574 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 727688-93-9

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2493574
CAS RN: 727688-93-9
M. Wt: 480.55
InChI Key: GTZOAWUXTPMUIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxin ring, a thieno[2,3-d]pyrimidin-4-one ring, and a furan ring . These structures are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . These techniques can provide information about the functional groups present and the connectivity of the atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have shown antibacterial activity, possibly by inhibiting certain enzymes in the bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S2/c1-3-8-26-23(28)21-16(18-6-4-14(2)31-18)12-32-22(21)25-24(26)33-13-17(27)15-5-7-19-20(11-15)30-10-9-29-19/h3-7,11-12H,1,8-10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOAWUXTPMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

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